Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-
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Overview
Description
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety linked to an acridine and thiazole ring system. It has been studied for its potential therapeutic properties, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- typically involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This process results in the formation of the thiazole ring, which is then linked to the benzenesulfonamide and acridine moieties.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide moiety.
Reduction: This can be used to alter the acridine ring system.
Substitution: Commonly occurs at the aromatic rings, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- involves its interaction with specific molecular targets. One key target is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-: Similar structure but with a pyrimidine ring instead of a thiazole ring.
Benzenesulfonamide derivatives containing thiazol-4-one scaffold: These compounds also exhibit significant biological activity and are used in similar research applications.
Uniqueness
The uniqueness of benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for anticancer therapy .
Properties
CAS No. |
514831-90-4 |
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Molecular Formula |
C23H18N4O3S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[(2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N4O3S2/c1-30-16-8-11-21-19(14-16)22(18-4-2-3-5-20(18)26-21)25-15-6-9-17(10-7-15)32(28,29)27-23-24-12-13-31-23/h2-14H,1H3,(H,24,27)(H,25,26) |
InChI Key |
WIWRHEMXXUXQOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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